4'-Hydroxy Flurbiprofen-d3
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Overview
Description
4’-Hydroxy Flurbiprofen-d3 is a deuterium-labeled derivative of 4’-Hydroxy Flurbiprofen. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Flurbiprofen-d3 involves the deuteration of 4’-Hydroxy Flurbiprofen. Deuteration is typically achieved through the use of deuterated reagents or solvents.
Industrial Production Methods
Industrial production of 4’-Hydroxy Flurbiprofen-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure the incorporation of deuterium atoms into the compound. The production process is optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy Flurbiprofen-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of 4’-Hydroxy Flurbiprofen-d3 can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4’-Hydroxy Flurbiprofen-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and the optimization of existing drug formulations
Mechanism of Action
The mechanism of action of 4’-Hydroxy Flurbiprofen-d3 is similar to that of 4’-Hydroxy Flurbiprofen. It involves the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles, potentially leading to improved drug properties .
Comparison with Similar Compounds
4’-Hydroxy Flurbiprofen-d3 is unique due to its deuterium labeling. Similar compounds include:
4’-Hydroxy Flurbiprofen: The non-deuterated version of the compound.
Flurbiprofen: The parent compound, a nonsteroidal anti-inflammatory drug (NSAID).
Fenoprofen, Ibuprofen, Ketoprofen: Other NSAIDs structurally and pharmacologically related to Flurbiprofen.
The uniqueness of 4’-Hydroxy Flurbiprofen-d3 lies in its stable isotope labeling, which provides distinct advantages in scientific research, particularly in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSMMBJBNJDFRA-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.